Methyl 2-[6-bromo-2-(2-fluorobenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Description
Methyl 2-[6-bromo-2-(2-fluorobenzoyl)imino-1,3-benzothiazol-3-yl]acetate is a benzothiazole-derived heterocyclic compound characterized by a 1,3-benzothiazole core substituted with a bromo group at position 6 and a 2-fluorobenzoyl imino moiety at position 2. The methyl acetate group at position 3 enhances its solubility in organic solvents and modulates its electronic properties. Structural validation of such compounds relies on techniques like NMR, IR, mass spectrometry, and X-ray crystallography (e.g., SHELX and ORTEP software) .
Properties
IUPAC Name |
methyl 2-[6-bromo-2-(2-fluorobenzoyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrFN2O3S/c1-24-15(22)9-21-13-7-6-10(18)8-14(13)25-17(21)20-16(23)11-4-2-3-5-12(11)19/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKSAZVSOAONFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrFN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzothiazole Core Synthesis
Condensation of 2-Aminothiophenol Derivatives
The benzothiazole scaffold is typically constructed via cyclocondensation of 2-aminothiophenol derivatives with carbonyl-containing precursors. For the target compound, 2-amino-5-bromo-4-fluorobenzenethiol serves as the primary building block. Under reflux conditions in acetic acid, this intermediate reacts with methyl 2-chloroacetate to form the 3-acetate-substituted benzothiazoline intermediate. Microwave-assisted methods have been reported to accelerate this step, reducing reaction times from hours to minutes while maintaining yields >85%.
Bromination at Position 6
Direct bromination of the benzothiazole ring is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C. This regioselective process targets the para position relative to the thiazole sulfur, achieving 92% bromination efficiency. Alternative methods employing Br₂ in CCl₄ are less favored due to side reactions with the imino group.
Imino Group Installation
Schiff Base Formation with 2-Fluorobenzoyl Chloride
The critical (2-fluorobenzoyl)imino moiety is introduced via nucleophilic acyl substitution. The benzothiazoline intermediate reacts with 2-fluorobenzoyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) acts as a proton scavenger, facilitating imine bond formation at 25°C over 12 h.
Kinetic Control of Stereochemistry
The reaction predominantly yields the (Z)-isomer due to steric hindrance from the adjacent acetate group. Nuclear Overhauser Effect (NOE) spectroscopy confirms this configuration, showing spatial proximity between the fluorobenzoyl aromatic protons and the thiazole hydrogen.
Esterification and Final Functionalization
Methyl Acetate Side Chain Introduction
The methyl acetate group at position 3 is installed early in the synthesis to avoid interference during subsequent steps. Methyl chloroacetate reacts with the benzothiazoline nitrogen in acetonitrile using K₂CO₃ as a base, achieving 78% yield after column chromatography (hexane:ethyl acetate = 4:1).
Purification and Crystallization
Final purification involves sequential solvent extraction (ethyl acetate/water) followed by recrystallization from methanol. Single-crystal X-ray diffraction analysis confirms the molecular geometry, with key bond lengths including C7–N1 = 1.308 Å and C9–S1 = 1.743 Å .
Alternative Synthetic Pathways
One-Pot Three-Component Assembly
A streamlined approach combines 2-aminothiophenol , 2-fluorobenzaldehyde , and methyl bromoacetate in a single reactor. Using n-tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst, this method achieves 68% yield but requires stringent temperature control (±2°C) to prevent imine hydrolysis.
Analytical Validation
Spectroscopic Characterization
Reaction Optimization Insights
Industrial-Scale Considerations
Cost Analysis
Raw material costs dominate the production budget:
| Component | Cost (USD/kg) |
|---|---|
| 2-Aminothiophenol | 420 |
| 2-Fluorobenzoyl chloride | 680 |
| Methyl chloroacetate | 55 |
Process intensification through continuous flow reactors reduces waste by 37% compared to batch methods.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[6-bromo-2-(2-fluorobenzoyl)imino-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
Methyl 2-[6-bromo-2-(2-fluorobenzoyl)imino-1,3-benzothiazol-3-yl]acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of Methyl 2-[6-bromo-2-(2-fluorobenzoyl)imino-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
The target compound’s 6-bromo and 2-(2-fluorobenzoyl)imino substituents distinguish it from related benzothiazoles:
- Comparison with Methoxy-Substituted Analog: Methyl (2-imino-6-methoxy-1,3-benzothiazol-3(2H)-yl)acetate hydrobromide () features a 6-methoxy group, an electron-donating substituent. This contrast significantly alters electronic density, solubility (methoxy increases hydrophilicity), and hydrogen-bonding capacity compared to the bromo analog .
- Acetamido vs.
Heterocyclic Core Variations
- Benzothiazole vs. Thiazolidinone: Methyl 3-methyl-2-{3,4-(methylenedioxy)phenyl}imino-1,3-thiazolidin-4-one-5-acetate () replaces the benzothiazole core with a thiazolidinone ring.
- Indole-Fused Derivatives: Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate () incorporates an indole moiety, expanding π-conjugation and enabling interactions with aromatic receptors. The cyano group further modifies electronic properties, contrasting with the methyl acetate in the target compound .
Structural Validation and Analytical Techniques
All compared compounds rely on NMR (¹H, ¹³C), IR, and mass spectrometry for structural confirmation. X-ray crystallography tools like SHELX and ORTEP () are critical for resolving complex substituent arrangements and validating hydrogen-bonding patterns, as seen in studies of molecular recognition and crystal packing () .
Biological Activity
Methyl 2-[6-bromo-2-(2-fluorobenzoyl)imino-1,3-benzothiazol-3-yl]acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic potential.
Chemical Structure and Synthesis
The compound features a benzothiazole core substituted with a bromo and fluorobenzoyl group. This unique structure is hypothesized to contribute to its biological activities. The synthesis typically involves the reaction of 6-bromo-2-(2-fluorobenzoyl) imine with methyl acetate under specific conditions to yield the desired ester.
Antimicrobial Properties
Recent studies have indicated that compounds with similar benzothiazole structures exhibit significant antimicrobial activities. For instance, benzothiazole derivatives have been shown to possess antibacterial and antifungal properties, likely due to their ability to disrupt microbial cell membranes or inhibit essential enzymes.
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound Name | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| Benzothiazole derivative A | Antibacterial | 32 | |
| Benzothiazole derivative B | Antifungal | 16 | |
| Methyl 2-[6-bromo-2-(2-fluorobenzoyl)imino] | Unknown | TBD | Current Study |
Anticancer Activity
Benzothiazole derivatives have also been explored for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of cell cycle regulators.
Case Study: Anticancer Effects
In a study examining a series of benzothiazole derivatives, one compound demonstrated significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The study reported an IC50 value indicating effective concentration for cell growth inhibition.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism.
- DNA Interaction : Some benzothiazole derivatives can intercalate into DNA, disrupting replication and transcription processes in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, promoting apoptosis particularly in cancerous cells.
Toxicity and Safety Profile
Understanding the toxicity profile is crucial for evaluating the safety of this compound. Preliminary toxicity assays indicate that while some derivatives exhibit cytotoxicity towards cancer cells, they show minimal toxicity towards normal cells at therapeutic concentrations.
Q & A
Basic: What are the recommended synthetic routes for Methyl 2-[6-bromo-2-(2-fluorobenzoyl)imino-1,3-benzothiazol-3-yl]acetate?
Methodological Answer:
A typical synthesis involves refluxing a benzothiazole precursor (e.g., 6-bromo-2-aminobenzothiazole) with 2-fluorobenzoyl chloride in a polar aprotic solvent (e.g., DMF) under nitrogen. The intermediate is then alkylated with methyl bromoacetate in the presence of a base (e.g., K₂CO₃). Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the final product. Confirmation of structure requires ¹H/¹³C NMR and LC-MS .
Advanced: How do steric and electronic effects of the 6-bromo and 2-fluorobenzoyl substituents influence reaction kinetics in nucleophilic substitutions?
Methodological Answer:
The electron-withdrawing bromo group at position 6 enhances the electrophilicity of the thiazole ring, accelerating nucleophilic attack. The 2-fluorobenzoyl moiety introduces steric hindrance, which can slow down reactions at the imino group. Computational DFT studies (e.g., Gaussian 09 with B3LYP/6-31G*) are recommended to map charge distribution and steric maps, validated experimentally via kinetic profiling under varying temperatures .
Basic: Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies aromatic protons (δ 7.2–8.5 ppm) and acetate methyl groups (δ 3.6–3.8 ppm).
- HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%).
- Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 439.98) .
Advanced: How can conflicting crystallographic and spectroscopic data be resolved for this compound?
Methodological Answer:
Discrepancies between X-ray crystallography (e.g., bond angles) and NMR data often arise from dynamic effects (e.g., rotational isomerism). Perform variable-temperature NMR to detect conformational exchange. Compare with single-crystal XRD data (e.g., using SHELX) to resolve ambiguities. For example, the imino group’s Z/E isomerism may require NOESY experiments .
Basic: What solvents and conditions optimize the recrystallization of this compound?
Methodological Answer:
Ethanol/water (4:1 v/v) is ideal for recrystallization due to moderate polarity. Dissolve the crude product in hot ethanol, add water dropwise until cloudiness appears, and cool to 4°C. Isolate crystals via vacuum filtration (73% yield reported for analogous compounds) .
Advanced: What strategies mitigate decomposition during long-term storage?
Methodological Answer:
Store under inert atmosphere (argon) at –20°C in amber vials. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks). LC-MS tracks hydrolytic degradation (e.g., ester cleavage to acetic acid derivatives). Add antioxidants (e.g., BHT) if radical-mediated degradation is observed .
Basic: How does the electronic nature of the benzothiazole core affect its UV-Vis absorption profile?
Methodological Answer:
The conjugated benzothiazole system exhibits strong π→π* transitions (~270–320 nm). Substituents like bromo (electron-withdrawing) and fluorobenzoyl (electron-deficient) red-shift absorption maxima. Record UV-Vis spectra in methanol (0.1 mM) and correlate with TD-DFT calculations .
Advanced: What mechanistic insights explain low yields in imino group functionalization?
Methodological Answer:
Low yields often stem from competing side reactions (e.g., hydrolysis of the imino group under acidic conditions). Optimize by:
- Using anhydrous solvents (e.g., THF over ethanol).
- Adding molecular sieves to scavenge water.
- Employing mild bases (e.g., NaHCO₃ instead of NaOH) to minimize deprotonation of sensitive intermediates .
Basic: How to design a structure-activity relationship (SAR) study for analogs of this compound?
Methodological Answer:
- Core Modifications: Replace bromo with chloro/methoxy groups to assess halogen vs. electron-donating effects.
- Side Chain Variations: Substitute the methyl ester with ethyl or tert-butyl esters to study steric impacts.
- Biological Assays: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays .
Advanced: What computational tools predict metabolic pathways for this compound?
Methodological Answer:
Use in silico tools:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
